N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-20-11-6-13-14(25-9-24-13)7-15(11)27-17(20)19-16(22)8-21-10-4-2-3-5-12(10)26-18(21)23/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMGIXJWFHGXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)CN4C5=CC=CC=C5OC4=O)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article explores the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer properties.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety and a benzoxazole derivative. The molecular formula is , with a molecular weight of approximately 288.36 g/mol. The InChIKey for this compound is SMGPMEQVOXORQB-CCEZHUSRSA-N, which aids in its identification in chemical databases.
Synthesis
The synthesis of this compound involves multi-step reactions that typically start with the formation of the benzothiazole core followed by functionalization to introduce the oxazole group. The detailed synthetic pathway can be optimized for yield and purity.
Anticancer Properties
Recent studies have evaluated the anticancer potential of compounds related to benzothiazole and benzoxazole derivatives. For instance, derivatives similar to N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene) have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
In these studies, compound 7e exhibited the most potent anticancer activity and induced apoptosis in HepG2 cells through mechanisms that are currently under investigation .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis pathways. For example, compounds with similar structures have been shown to enhance GABA levels in the brain and exhibit anticonvulsant activity through GABAergic mechanisms .
Case Studies
Several studies have focused on the biological evaluation of related compounds:
- Benzothiazole Derivatives : A series of benzothiazole derivatives were tested against multiple cancer cell lines. Compounds demonstrated broad-spectrum activity with some derivatives achieving IC50 values significantly lower than traditional chemotherapeutic agents.
- Apoptosis Induction : Flow cytometric analysis indicated that certain derivatives induced apoptosis in cancer cells in a dose-dependent manner. For instance, treatment with compound 7e resulted in increased apoptotic cell populations at varying concentrations .
Comparison with Similar Compounds
Structural Analogues with Benzodithiazine/Benzodithiazin Cores
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine (Compound 2, )
- Structure : Contains a 1,4,2-benzodithiazine ring with Cl and methyl substituents.
- Key Differences : Lacks the dioxolo and benzoxazole moieties but includes a sulfone group (SO₂) and hydrazine side chain.
- Physicochemical Properties :
- Melting Point: 271–272°C (decomposes) .
- IR/NMR: Strong SO₂ stretching (1345, 1155 cm⁻¹), N–H (3235 cm⁻¹), and C=N (1645 cm⁻¹) . Bioactivity: Not explicitly reported, but sulfone-containing heterocycles are often bioactive .
- 6-Chloro-7-methyl-3-[2-(2,5-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 7, ) Structure: Features a dihydroxybenzylidene hydrazine side chain. Physicochemical Properties:
- Melting Point: 314–315°C (decomposes) .
- IR/NMR: Broad OH stretches (3485, 3385 cm⁻¹), aromatic proton signals at δ 6.80–8.39 ppm .
Analogues with 2-Oxoindoline/Oxazolone Moieties
-
- Structure : Variants include 2-oxoindoline fused with acetamide or triazole groups (e.g., compound IK: Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) .
- Key Differences : Replace benzothiazole with indole/indoline systems, altering electronic properties.
- Bioactivity : Demonstrated radical scavenging (DPPH assay) and antimicrobial activity in related compounds .
- 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one Derivatives () Structure: Oxazolone fused with indole and arylidene groups. Key Differences: Fluorine substituents and nickel ferrite nanoparticle-catalyzed synthesis enhance reactivity . Bioactivity: Compound 6a showed potent antioxidant (IC₅₀ = 12.3 μM) and antimicrobial (MIC = 8 μg/mL) activity .
Dioxolo-Fused Isoindole Derivatives
2,2-Difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one Derivatives ()
7-(Iodomethyl)-5-methyl-7-phenyl-5,7-dihydro-6H-[1,3]dioxolo[4,5-f]indol-6-one (Compound 2u, )
Comparative Analysis Table
*Hypothesized based on structural analogs.
Research Implications
The target compound’s unique benzothiazole-benzoxazole-dioxolo architecture distinguishes it from sulfone-containing benzodithiazines () and indole/oxazolone derivatives (). Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
